molecular formula C21H28O2 B14267270 2,2'-(Pentane-1,1-diyl)bis(4,6-dimethylphenol) CAS No. 133992-15-1

2,2'-(Pentane-1,1-diyl)bis(4,6-dimethylphenol)

Cat. No.: B14267270
CAS No.: 133992-15-1
M. Wt: 312.4 g/mol
InChI Key: MTGQWDUQHDWOHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-(Pentane-1,1-diyl)bis(4,6-dimethylphenol) is an organic compound with a complex structure. It is characterized by the presence of two phenolic groups connected by a pentane chain. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Pentane-1,1-diyl)bis(4,6-dimethylphenol) typically involves the reaction of 4,6-dimethylphenol with a pentane derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The process may involve multiple steps, including purification and crystallization, to ensure the purity of the final compound.

Industrial Production Methods

In industrial settings, the production of 2,2’-(Pentane-1,1-diyl)bis(4,6-dimethylphenol) is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and ensure the quality of the product.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Pentane-1,1-diyl)bis(4,6-dimethylphenol) undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The phenolic groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2’-(Pentane-1,1-diyl)bis(4,6-dimethylphenol) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory agent.

    Industry: It is used in the production of polymers and resins due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,2’-(Pentane-1,1-diyl)bis(4,6-dimethylphenol) involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, acting as antioxidants. This property allows the compound to neutralize free radicals and prevent oxidative damage. The pathways involved include the scavenging of reactive oxygen species and the inhibition of oxidative enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)
  • 2,2’-{1,1’-[Pentane-1,5-diyl-bis(oxy-nitrilo)]-diethyl-idyne}diphenol
  • 2,2’-(3-Phenylpropane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Uniqueness

2,2’-(Pentane-1,1-diyl)bis(4,6-dimethylphenol) stands out due to its unique pentane linkage, which imparts distinct chemical properties. Its stability and reactivity make it a valuable compound for various applications, distinguishing it from other similar phenolic compounds.

Properties

CAS No.

133992-15-1

Molecular Formula

C21H28O2

Molecular Weight

312.4 g/mol

IUPAC Name

2-[1-(2-hydroxy-3,5-dimethylphenyl)pentyl]-4,6-dimethylphenol

InChI

InChI=1S/C21H28O2/c1-6-7-8-17(18-11-13(2)9-15(4)20(18)22)19-12-14(3)10-16(5)21(19)23/h9-12,17,22-23H,6-8H2,1-5H3

InChI Key

MTGQWDUQHDWOHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC(=CC(=C1O)C)C)C2=CC(=CC(=C2O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.